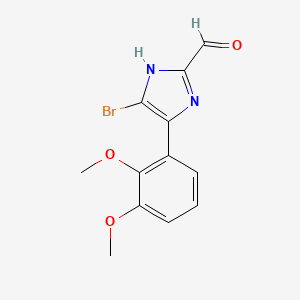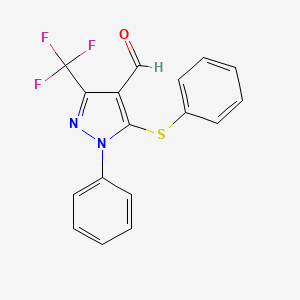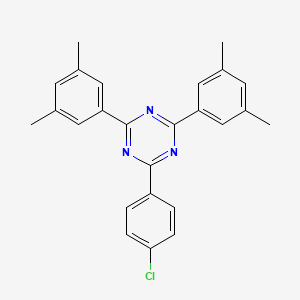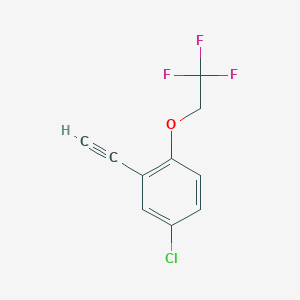![molecular formula C14H10FN3O3 B13714216 Methyl 5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13714216.png)
Methyl 5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD32708698 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to be used in a wide range of chemical reactions and processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of MFCD32708698 involves several synthetic routes, each with specific reaction conditions. One common method includes the use of triazolo ring compound methanesulfonate crystal form. The preparation method is simple and suitable for industrial large-scale production, ensuring good solubility and stability .
Industrial Production Methods
Industrial production of MFCD32708698 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be efficient and cost-effective, making it feasible for widespread use in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD32708698 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen atoms to the compound.
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in reactions with MFCD32708698 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from reactions involving MFCD32708698 depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound.
Applications De Recherche Scientifique
MFCD32708698 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and processes.
Biology: Employed in biological studies to understand cellular mechanisms and pathways.
Medicine: Investigated for its potential therapeutic effects and used in drug development.
Industry: Utilized in the production of various industrial products due to its stability and reactivity
Mécanisme D'action
The mechanism of action of MFCD32708698 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to MFCD32708698 include other triazolo ring compounds and methanesulfonate derivatives. These compounds share some structural similarities but may differ in their reactivity and stability.
Uniqueness
MFCD32708698 is unique due to its specific chemical structure, which provides it with distinct properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Conclusion
MFCD32708698 is a versatile compound with significant applications in various scientific and industrial fields. Its unique properties, preparation methods, and reactivity make it a valuable tool for researchers and industry professionals alike.
Propriétés
Formule moléculaire |
C14H10FN3O3 |
|---|---|
Poids moléculaire |
287.25 g/mol |
Nom IUPAC |
methyl 5-(3-fluoro-4-imidazol-1-ylphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C14H10FN3O3/c1-20-14(19)11-7-13(21-17-11)9-2-3-12(10(15)6-9)18-5-4-16-8-18/h2-8H,1H3 |
Clé InChI |
XPHDORDKRJTXOZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NOC(=C1)C2=CC(=C(C=C2)N3C=CN=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-5-[(propan-2-yl)sulfanyl]imidazolidine-2,4-dione](/img/structure/B13714135.png)
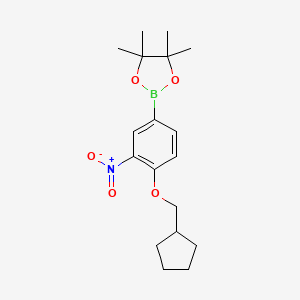

![2-Chloro-N-(2-chlorophenyl)-2-[2-(2,4-dichlorophenyl)hydrazono]acetamide](/img/structure/B13714166.png)




